molecular formula C17H14N4O4 B2804608 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile CAS No. 251310-76-6

2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile

Cat. No.: B2804608
CAS No.: 251310-76-6
M. Wt: 338.323
InChI Key: CIXRRIMXXWVWGD-GXOOYUHISA-N
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Preparation Methods

The synthesis of 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile involves multiple steps. One common synthetic route includes the reaction of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde with methoxyamine hydrochloride in the presence of a base to form the methoxyimino intermediate. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyimino group can also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar compounds to 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile include:

Properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-[1-methyl-4-(4-nitrobenzoyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-20-11-14(8-16(20)7-12(9-18)10-19-25-2)17(22)13-3-5-15(6-4-13)21(23)24/h3-8,10-11H,1-2H3/b12-7+,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXRRIMXXWVWGD-GXOOYUHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C=NOC)C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(/C=N/OC)\C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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